
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of certain B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in B-cells, leading to the suppression of tumor growth. It has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is its specificity for BTK, which minimizes off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways.
Direcciones Futuras
There are several potential future directions for the development of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to BTK inhibitors. Finally, there is interest in the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate to form 2-tert-butyl-8-methylquinoline-3-carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(2-aminophenyl)acetamide to form the intermediate product. This is then treated with formaldehyde and hydrogen cyanide to form the final product, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.
Propiedades
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-9-7-8-16(2)21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOHMMMKBZCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


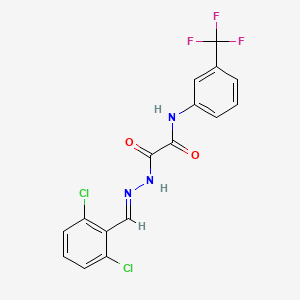


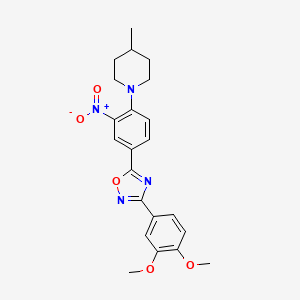
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
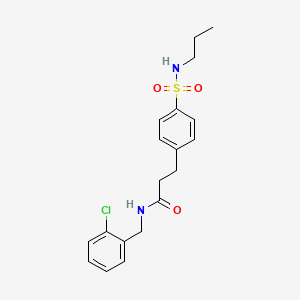

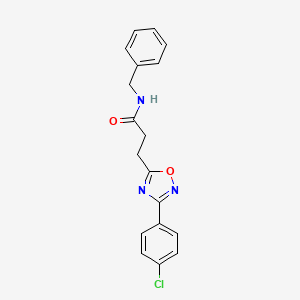
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)
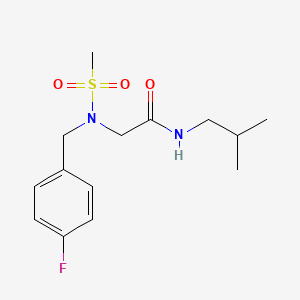

![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
